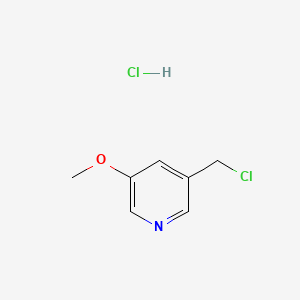

3-(Chloromethyl)-5-methoxypyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAVRIRETDIITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801422-13-8 | |

| Record name | 3-(chloromethyl)-5-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-methoxypyridine hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-methoxypyridine hydrochloride (CAS No. 1801422-13-8), a key building block in modern medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and its applications as a versatile intermediate in the synthesis of complex pharmaceutical agents. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. The strategic placement of the reactive chloromethyl group and the methoxy substituent on the pyridine scaffold makes this compound a valuable precursor for the development of novel therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with reactive moieties and modulating substituents allows for the precise tuning of a molecule's pharmacological profile.

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The chloromethyl group at the 3-position serves as a versatile electrophilic handle for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures. The methoxy group at the 5-position, on the other hand, acts as an electronic-directing group and can influence the overall lipophilicity and metabolic fate of the final compound. This guide aims to provide researchers and drug development professionals with a thorough understanding of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 1801422-13-8 | [1][2] |

| Molecular Formula | C₇H₉Cl₂NO | [2] |

| Molecular Weight | 194.06 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water. | |

| Storage | Store in a dry, sealed place at room temperature or under refrigeration. | [2] |

Expected Spectral Data (Based on Analogous Structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8-4.0 ppm), the chloromethyl group (a singlet around 4.5-4.8 ppm), and distinct aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR would display signals for the methoxy carbon, the chloromethyl carbon, and the carbons of the pyridine ring, with chemical shifts influenced by the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, C-N stretching of the pyridine ring, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z around 157) and a fragmentation pattern characteristic of the loss of the chloromethyl group and other fragments.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the chlorination of its corresponding alcohol precursor, 3-(hydroxymethyl)-5-methoxypyridine. The use of thionyl chloride is a common and effective method for this transformation, as it also provides the hydrochloric acid necessary for the formation of the hydrochloride salt. The following protocol is a representative procedure based on established methods for the synthesis of analogous chloromethylpyridine hydrochlorides[4][5][6][7].

Reaction Scheme:

A representative synthetic workflow.

Materials and Reagents:

-

3-(hydroxymethyl)-5-methoxypyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or Hexane (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(hydroxymethyl)-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Precipitation and Filtration: To the resulting crude oil or solid, add a non-polar solvent such as diethyl ether or hexane and stir vigorously to induce precipitation of the hydrochloride salt.

-

Washing and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or hexane to remove any remaining impurities. Dry the product under vacuum to obtain this compound as a white to off-white solid.

Causality and Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is an excellent choice for this conversion as the byproducts (SO₂ and HCl) are gaseous and easily removed. Furthermore, the in-situ generation of HCl facilitates the formation of the desired hydrochloride salt.

-

Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves the starting material.

-

Temperature Control: The initial cooling to 0 °C and slow addition of thionyl chloride are crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Precipitation: The use of a non-polar solvent for precipitation is a standard purification technique to isolate the polar hydrochloride salt from non-polar impurities.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functionalities.

Workflow for the Utilization of this compound in Synthesis:

General synthetic utility of the title compound.

While specific drugs directly incorporating the 3-(chloromethyl)-5-methoxypyridine moiety are not extensively documented in publicly available literature, the structural motif is present in numerous compounds under investigation. For instance, substituted chloromethylpyridines are key intermediates in the synthesis of proton pump inhibitors like Omeprazole[5][8]. The general strategy involves the coupling of the chloromethylpyridine with a benzimidazole derivative. The methoxy group can play a role in modulating the electronic properties of the pyridine ring and influencing the overall pharmacokinetics of the final drug molecule.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation[9].

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its well-defined reactivity, coupled with the modulating influence of the methoxy group, provides medicinal chemists with a powerful tool for the construction of novel drug candidates. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its potential applications, alongside essential safety and handling information. A thorough understanding of this key intermediate will undoubtedly facilitate its effective and safe use in the pursuit of new therapeutic agents.

References

- 1. ivychem.com [ivychem.com]

- 2. CAS 1801422-13-8 | this compound - Synblock [synblock.com]

- 3. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)-5-methoxypyridine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-methoxypyridine hydrochloride, a key pyridine derivative intermediate in the pharmaceutical and agrochemical industries. The guide details its chemical and physical properties, including its molecular weight of 194.06 g/mol . It delves into a validated synthesis protocol, discusses its significant role as a building block in the creation of complex molecules, and outlines critical safety and handling procedures. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules. The pyridine scaffold is a common motif in numerous approved drugs, and the strategic placement of functional groups on this ring system can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. This guide aims to provide a detailed technical resource on this compound, consolidating essential information for its effective and safe use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its successful application in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 194.06 g/mol | [1][2] |

| Molecular Formula | C₇H₉Cl₂NO | [1][2] |

| CAS Number | 1801422-13-8 | [1][2] |

| Appearance | Solid | [3] |

| Storage Temperature | Refrigerator | [3] |

Chemical Structure and Reactivity

The chemical structure of this compound is central to its utility as a synthetic intermediate. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics.

The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, which is a key feature exploited in multi-step syntheses.

Synthesis

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, a general and robust method can be inferred from patents and analogous preparations. A common synthetic route involves the chlorination of the corresponding hydroxymethylpyridine precursor.

General Synthesis Workflow

The synthesis of chloromethylpyridine hydrochlorides typically proceeds via the reaction of the corresponding pyridyl carbinol with a chlorinating agent, such as thionyl chloride, in an inert solvent.

Exemplary Experimental Protocol

The following protocol is based on established methods for the synthesis of similar chloromethylpyridine hydrochlorides and should be adapted and optimized for the specific substrate.[4][5]

Materials:

-

3-Hydroxymethyl-5-methoxypyridine

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, add a solution of thionyl chloride (1.1 to 1.3 molar equivalents) in anhydrous toluene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of 3-Hydroxymethyl-5-methoxypyridine (1.0 molar equivalent) in anhydrous toluene from the dropping funnel to the stirred thionyl chloride solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, the product will typically precipitate out of the solution. If necessary, the precipitation can be induced by cooling the mixture or by the addition of a non-polar co-solvent like hexane.

-

Collect the solid product by filtration under a stream of nitrogen.

-

Wash the filter cake with cold, anhydrous toluene to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best yield and purity.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the construction of complex molecular architectures. While specific drug syntheses directly citing this intermediate are not always publicly detailed, its structural motif is present in numerous bioactive molecules.

One notable area of application is in the synthesis of analogues of established drugs for the development of new chemical entities with improved properties. For instance, pyridine derivatives are key components in a wide range of therapeutic agents, including those targeting kinases, G-protein coupled receptors, and ion channels. The chloromethyl group provides a convenient handle for attaching the pyridine moiety to other molecular fragments through nucleophilic substitution reactions.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be used as a guideline.[6][7][8] A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before use.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage:

-

Handle in a well-ventilated area, avoiding the creation of dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Store in a refrigerator as recommended.[3]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the chloromethyl group protons.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of the compound and to monitor the progress of reactions in which it is used.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined physicochemical properties and reactive nature make it an important building block for the creation of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory. As research in medicinal chemistry continues to evolve, the demand for such strategically functionalized heterocyclic compounds is likely to grow, further cementing the importance of this compound in the development of new chemical entities.

References

- 1. This compound | 1801422-13-8 | BXC42213 [biosynth.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-(Chloromethyl)-5-methoxypyridine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(chloromethyl)-5-methoxypyridine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, characterization, reactivity, and applications, offering insights for its effective utilization in research and drug development.

Introduction: A Versatile Pyridine Building Block

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates three key functional groups: a pyridine ring, a reactive chloromethyl group, and an electron-donating methoxy group. This unique combination of features makes it a valuable synthon for the construction of diverse molecular scaffolds.

The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and bioactive compounds.[1] The chloromethyl group at the 3-position serves as a key electrophilic handle, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities. The methoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.

This guide will provide a detailed exploration of the essential technical aspects of this compound, empowering researchers to leverage its synthetic potential.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source |

| Chemical Formula | C₇H₉Cl₂NO | [2][3] |

| Molecular Weight | 194.06 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 1801422-13-8 | [5] |

| SMILES | COC1=CN=CC(=C1)CCl.Cl | [2] |

| InChI | InChI=1S/C7H8ClNO.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H | [3] |

Table 1: Key Chemical and Physical Properties of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, methyl 5-methoxynicotinate. This process involves the reduction of the ester to the corresponding alcohol, followed by chlorination.

Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methoxy-5-(hydroxymethyl)pyridine

This step involves the reduction of the methyl ester of 5-methoxynicotinic acid. Sodium borohydride in a mixed solvent system is a common and effective reducing agent for this transformation.[6]

-

Materials:

-

Methyl 5-methoxynicotinate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 5-methoxynicotinate in anhydrous THF.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux.

-

Slowly add anhydrous methanol dropwise to the refluxing mixture.

-

Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxy-5-(hydroxymethyl)pyridine.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

The conversion of the hydroxymethyl group to a chloromethyl group is efficiently achieved using thionyl chloride (SOCl₂). The reaction is typically performed in an aprotic solvent like dichloromethane.[4] The use of pyridine as a base can influence the stereochemical outcome in chiral systems, generally favoring an Sₙ2 mechanism with inversion of configuration.[7][8]

-

Materials:

-

3-Methoxy-5-(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether or Hexane

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-methoxy-5-(hydroxymethyl)pyridine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.

-

Triturate the residue with diethyl ether or hexane to induce precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with the precipitation solvent, and dry under vacuum to afford this compound.

-

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the chloromethyl group, and the methyl protons of the methoxy group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom, and the electron-donating nature of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the pyridine ring, the chloromethyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C-H stretching vibrations (aromatic and aliphatic)

-

C=N and C=C stretching vibrations of the pyridine ring

-

C-O stretching of the methoxy group

-

C-Cl stretching of the chloromethyl group

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The predicted monoisotopic mass of the free base, 3-(chloromethyl)-5-methoxypyridine, is 157.02943 Da.[2] In the mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Predicted adducts include [M+H]⁺ at m/z 158.03671 and [M+Na]⁺ at m/z 180.01865.[2]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its chloromethyl group, which readily undergoes nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The benzylic-like chloride is a good leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles.

Caption: General scheme for nucleophilic substitution reactions.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding substituted aminomethylpyridines.[10]

-

Thiols: Thiolates react to form thioethers, which are valuable intermediates in their own right.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers.

-

Cyanide: Reaction with cyanide salts provides a route to introduce a nitrile group, which can be further elaborated.

-

Carbanions: Carbon-based nucleophiles, such as Grignard reagents or enolates, can be used to form new carbon-carbon bonds.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent in a multitude of approved drugs, and intermediates like this compound are instrumental in their synthesis.[1] While specific, publicly documented examples of marketed drugs synthesized directly from this intermediate are scarce, its structural motifs are present in numerous bioactive molecules and are key components in the synthesis of drug candidates.[1]

For instance, related chloromethylpyridine derivatives are crucial intermediates in the synthesis of blockbuster drugs like the proton-pump inhibitor Omeprazole.[4][10] The structural framework of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its utility is particularly notable in the development of kinase inhibitors and other targeted therapies where the pyridine scaffold often plays a key role in binding to the target protein. For example, it is a potential intermediate for the synthesis of analogues of the selective COX-2 inhibitor, Etoricoxib.[11][12][13][14][15]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: Based on data for analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][16] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[16][18]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure and the predictable reactivity of its chloromethyl group allow for the facile introduction of a wide array of functional groups, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery and development pipeline is set to increase.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 5. 1060801-71-9|3-(Chloromethyl)-5-methoxypyridine|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]

- 10. cionpharma.com [cionpharma.com]

- 11. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 13. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 14. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.pt [fishersci.pt]

- 18. 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-methoxypyridine hydrochloride

Introduction

3-(Chloromethyl)-5-methoxypyridine hydrochloride is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate for introducing the 3-methoxy-5-pyridinylmethyl moiety into larger molecules. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The narrative emphasizes the rationale behind procedural steps, ensuring a deep understanding of the underlying chemical principles.

Strategic Synthesis Pathway: From 3,5-Lutidine to the Target Compound

The selected synthesis pathway commences with the readily available and cost-effective starting material, 3,5-lutidine. The core strategy involves a series of functional group transformations to introduce the required methoxy and chloromethyl functionalities onto the pyridine ring. The overall transformation can be logically divided into two main stages: the synthesis of the key intermediate, 3-hydroxymethyl-5-methoxypyridine, followed by its chlorination to yield the final product.

Part 1: Identification and Hazard Classification of Related Pyridine Derivatives

An In-depth Technical Guide to the Safety Profile of Chloromethylated Methoxy Pyridine Derivatives

A Senior Application Scientist's Synthesis on the Safe Handling of 3-(Chloromethyl)-5-methoxypyridine hydrochloride and Related Compounds

Introduction: Navigating the Data Landscape for Niche Reagents

Core Directive: This document is not a direct replacement for a manufacturer-supplied SDS. It is a technical guide built upon expert analysis of closely related molecules to foster a culture of safety and informed risk assessment. The core principle is to treat the target compound with the caution merited by its structural alerts and the known hazards of its analogs.

The primary challenge is the absence of a dedicated SDS for this compound. To construct a reliable safety profile, we will analyze data from the following structurally similar compounds for which safety information is available:

-

3-(Chloromethyl)-5-methylpyridine hydrochloride [1][2] (Closest structural analog with a methyl group instead of a methoxy group)

-

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride [3][4][5]

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [6][7][8][9]

The chloromethyl group attached to an electron-deficient pyridine ring is a known structural alert for reactivity and potential toxicity. Therefore, a conservative approach, assuming similar or greater hazard, is scientifically prudent.

Comparative Identification of Analogs

| Feature | 3-(Chloromethyl)-5-methylpyridine hydrochloride | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

| Molecular Formula | C₇H₉Cl₂N | C₉H₁₃Cl₂NO |

| Molecular Weight | 178.06 g/mol [2] | 222.11 g/mol [8][9] |

| CAS Number | 1007089-84-0[1][2] | 86604-75-3[6][9] |

| Appearance | Solid | White to Off-White Powder[6][9] |

| Melting Point | Not specified | ~128-131 °C[6][9] |

| Solubility | Not specified | Soluble in water[6][9] |

Consolidated GHS Hazard Assessment

Based on the available data for these analogs, this compound should be presumed to carry similar hazards. The "Warning" signal word is common, though "Danger" has been noted for some analogs, indicating a potential for more severe hazards.[2][8]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][3][10] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][3][6][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][3][6][10] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[1][3][6][10] |

Precautionary Logic: The consistent classification across multiple analogs for irritation and acute toxicity provides a high degree of confidence that this compound is, at a minimum, an irritant and harmful if ingested, inhaled, or in contact with skin.

Part 2: Proactive Exposure Response: First-Aid Protocols

A self-validating safety protocol requires that for every potential exposure, there is a clear, pre-defined response. The following first-aid measures are synthesized from multiple sources and represent best practices for this class of compounds.

Step-by-Step First-Aid Methodologies

Eye Contact:

-

Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes.[1][6]

-

Ensure complete irrigation by keeping eyelids apart and away from the eye.[1]

-

Removal of contact lenses should only be attempted by skilled personnel.[1]

-

Seek immediate medical attention, especially if pain or irritation persists.[1][6]

Skin Contact:

-

Immediately wash the affected area with plenty of soap and running water.[1][11]

-

Remove all contaminated clothing and shoes.[10]

-

If skin irritation occurs or persists, seek medical attention.[1][11]

-

Contaminated work clothes should be laundered separately before reuse.[1]

Inhalation:

-

Remove the individual from the contaminated area to fresh air immediately.[1][3]

-

If breathing is difficult or has stopped, trained personnel should administer oxygen or perform artificial respiration.[11]

-

Keep the person warm and at rest.[11]

-

Seek immediate medical attention.[3]

Ingestion:

-

Immediately give a glass of water to drink.[1]

-

Do NOT induce vomiting. [10]

-

Contact a Poison Information Center or a doctor for advice.[1][3]

First-Aid Decision Workflow

Caption: First-aid workflow following chemical exposure.

Part 3: Engineering Controls, PPE, and Safe Handling

The causality behind exposure control is simple: prevent the chemical from contacting the researcher. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: All work must be conducted in a well-ventilated area. A chemical fume hood is mandatory for weighing, transferring, and any reaction involving this compound to prevent concentration in hollows and sumps.[1][3]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not merely a checklist; it's a system designed to protect against the specific hazards identified in Part 1.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5] | Protects against dust particles and splashes, preventing serious eye irritation. |

| Skin Protection | Impermeable gloves (e.g., Nitrile rubber) inspected before use. A lab coat or chemical-resistant apron. Long-sleeved clothing.[3][6] | Prevents skin contact, which can cause irritation and dermal toxicity. |

| Respiratory Protection | For nuisance exposures or when dust cannot be fully controlled, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[7] | Protects against inhalation of harmful dust, which can cause respiratory tract irritation. |

Standard Operating Procedure (SOP) for Handling

-

Preparation: Before handling, ensure the fume hood is operational and all required PPE is donned correctly.

-

Handling:

-

Storage:

-

Store in original, tightly sealed containers.[1]

-

Keep in a cool, dry, and well-ventilated place, protected from environmental extremes.[1] Some analogs specify storage under inert gas due to hygroscopicity.[7]

-

Store locked up and away from incompatible materials (e.g., strong oxidizing agents).[3][13]

-

-

Post-Handling:

Part 4: Emergency Procedures: Fire and Spills

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. There is no restriction on the type of extinguisher; water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all generally acceptable.[1][3][6]

-

Special Hazards: The compound is non-combustible but containers may burn.[1] Thermal decomposition can lead to the release of irritating and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][6][7]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6] Do not approach containers suspected to be hot; cool them with a water spray from a protected location.[1]

Accidental Release Measures (Spills)

-

Alert & Evacuate: Alert personnel in the area. Evacuate non-essential personnel to a safe area, upwind of the spill.[7]

-

Personal Precautions: Wear full PPE as described in Part 3. Avoid breathing dust.[1][7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3][7] If contamination occurs, advise emergency services.[1]

-

Containment & Cleanup:

Spill Response Logic Flow

Caption: Logical workflow for responding to an accidental spill.

Part 5: Chemical Properties and Disposal Considerations

Stability and Reactivity

-

Reactivity: Based on available information for analogs, the compound is generally stable under normal conditions and has no known hazardous reactions under normal processing.[6]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[6][13]

-

Conditions to Avoid: Incompatible products, excess heat, dust generation, and exposure to moist air or humidity.[6][13][14]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[13][14]

-

Hazardous Decomposition Products: Combustion will produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6]

Disposal Considerations

Disposal must be handled with the understanding that this is a hazardous chemical waste.

-

Product Disposal: Recycle wherever possible. Otherwise, dispose of surplus and non-recyclable solutions via a licensed disposal company. Methods like incineration in a properly equipped facility are often recommended.[1][7]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1][7]

-

Regulatory Consultation: Always consult with State Land Waste Management or other local authorities to ensure complete and accurate classification and disposal procedures.[1][14]

Conclusion: A Framework for Responsible Science

This guide provides a comprehensive safety framework for handling this compound by synthesizing data from its closest structural analogs. The consistent toxicological and handling data across these related compounds gives us a high degree of confidence in the recommended safety protocols. However, this synthesis must be viewed as an expert-guided starting point.

Crucially, researchers must obtain and adhere to the specific Safety Data Sheet provided by the manufacturer of the exact lot number of this compound they are using. This document complements, but does not replace, that primary source of safety information. By integrating the insights from this guide with specific manufacturer data, research and development professionals can handle this valuable reagent with the highest standards of safety and scientific integrity.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.pt [fishersci.pt]

- 7. capotchem.com [capotchem.com]

- 8. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cionpharma.com [cionpharma.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-(Chloromethyl)-5-methoxypyridine hydrochloride

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 3-(Chloromethyl)-5-methoxypyridine hydrochloride. The protocols and recommendations outlined herein are designed to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.

Introduction and Chemical Profile

This compound is a substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, inherent in the chloromethyl group, makes it a valuable building block, but also necessitates stringent handling and storage protocols to mitigate potential hazards. Understanding the chemical's properties is the first step toward safe laboratory practices.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 1007089-84-0 | [3] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is critical for developing a robust safety plan. The compound is classified with multiple hazard statements, indicating risks upon exposure.

Primary Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3][4].

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2][3][4][5]. Some data suggests it may cause severe skin burns and eye damage[3].

-

Respiratory Irritation: May cause respiratory irritation[2][4].

Given these hazards, a risk assessment should be conducted prior to any experimental work. This involves evaluating the quantities being used, the duration of exposure, and the specific manipulations being performed to determine the appropriate level of control measures.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area[4][5]. For weighing and transferring of the solid, a certified laboratory chemical fume hood is mandatory to prevent inhalation of dust particles[6][7].

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[8].

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are required[5][8]. A face shield should also be worn when there is a risk of splashing[9].

-

Skin Protection:

-

Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator should be used[8].

Handling Protocols

Adherence to systematic handling procedures is crucial for minimizing exposure risk and preventing contamination.

4.1. Weighing and Transferring:

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

Aliquotting: Carefully open the container inside the fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid generating dust during this process[4].

-

Container Sealing: Immediately after dispensing, securely seal the main container to prevent exposure to moisture and air[5][10].

-

Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed solid within the fume hood.

4.2. General Handling Practices:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes[4].

-

Do not eat, drink, or smoke in the laboratory area where this compound is handled[4][5][11].

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][5].

-

Contaminated work clothing should be laundered separately before reuse[4].

Below is a workflow diagram illustrating the key steps for safe handling.

Storage Requirements

Proper storage is vital for maintaining the stability and integrity of this compound, as well as for ensuring laboratory safety.

Storage Conditions:

-

Container: Keep the container tightly closed in a dry and well-ventilated place[5][11][12]. This is critical as pyridine compounds can be hygroscopic, absorbing moisture from the air which can degrade the compound[7][8].

-

Temperature: Some suppliers recommend refrigerated storage[2]. Always consult the supplier's specific recommendations.

-

Security: Store in a locked cabinet or area to restrict access[4][11].

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[9][10].

The following decision tree provides a logical approach to determining the appropriate storage location.

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and correct action is essential.

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, clean up the spill immediately[4].

-

For a solid spill, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it into a suitable, sealed container for disposal[4][8].

-

Wash the spill area thoroughly with soap and water.

-

Prevent spilled material from entering drains or waterways[5][11].

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][8][12].

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[5][8][12].

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[5][8][12].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][8].

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in synthetic chemistry. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of the handling and storage protocols detailed in this guide. By integrating these practices into standard laboratory operations, researchers can ensure a safe working environment and maintain the quality of their experimental materials.

References

- 1. 2-(Chloromethyl)-5-methoxypyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [sigmaaldrich.com]

- 3. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. uprm.edu [uprm.edu]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.pt [fishersci.pt]

The Synthetic Keystone: A Technical Guide to 3-(Chloromethyl)-5-methoxypyridine Hydrochloride for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its place in the pharmacopeia. Within this privileged class of heterocycles, 3-(Chloromethyl)-5-methoxypyridine hydrochloride emerges as a pivotal building block, offering a reactive handle for the strategic elaboration of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₉Cl₂NO | N/A |

| Molecular Weight | 194.06 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Refrigerator | |

| Purity | Typically ≥97% |

Safety and Handling:

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] All spills should be cleaned up promptly using appropriate absorbent materials.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most plausible synthetic route commences from the commercially available 3,5-dibromopyridine.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This initial step involves a nucleophilic aromatic substitution reaction to replace one of the bromine atoms with a methoxy group.

-

Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous methanol in a flask equipped with a reflux condenser. The reaction is exothermic and generates hydrogen gas. Continue adding sodium until the desired molar equivalent of sodium methoxide is formed.

-

Reaction Setup: In a separate flask, dissolve 3,5-dibromopyridine in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Add the freshly prepared sodium methoxide solution to the solution of 3,5-dibromopyridine. Heat the reaction mixture to a temperature of approximately 70-90°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Step 2: Synthesis of 3-(Hydroxymethyl)-5-methoxypyridine

This step utilizes a lithium-halogen exchange followed by quenching with an electrophile to introduce the hydroxymethyl group.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The reaction is typically rapid. Stir the mixture at -78°C for a period of time to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Introduce dry formaldehyde gas (generated by cracking paraformaldehyde) or add a solution of anhydrous paraformaldehyde in THF to the reaction mixture.

-

Work-up and Purification: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Step 3: Synthesis of 3-(Chloromethyl)-5-methoxypyridine

The conversion of the primary alcohol to the corresponding chloride is a crucial step.

-

Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet, dissolve 3-(hydroxymethyl)-5-methoxypyridine in an anhydrous chlorinated solvent such as dichloromethane (DCM).

-

Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.[3] The reaction is exothermic and releases sulfur dioxide and hydrogen chloride gas, which should be scrubbed.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(chloromethyl)-5-methoxypyridine can be used directly in the next step or purified by vacuum distillation.

Step 4: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Salt Formation: Dissolve the crude 3-(chloromethyl)-5-methoxypyridine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Reactivity and Mechanistic Considerations

The key to the utility of this compound lies in the reactivity of the chloromethyl group. This benzylic-like chloride is an excellent electrophile and readily undergoes nucleophilic substitution reactions (SN2).

Nucleophilic Substitution Reactivity

Caption: Nucleophilic substitution at the chloromethyl group.

A wide range of nucleophiles can be employed to displace the chloride, including:

-

Nitrogen Nucleophiles: Amines (primary, secondary, and heterocyclic) to form substituted aminomethylpyridines.

-

Oxygen Nucleophiles: Alcohols and phenols to generate ethers.

-

Sulfur Nucleophiles: Thiols to produce thioethers.

-

Carbon Nucleophiles: Cyanide, enolates, and organometallic reagents to form new carbon-carbon bonds.

The pyridine nitrogen, being basic, can be protonated under acidic conditions, which can influence the reactivity of the chloromethyl group. However, in the presence of a suitable base to neutralize the generated HCl, the substitution reaction proceeds efficiently.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to introduce a substituted methylpyridine moiety, a common pharmacophore in many drug candidates.

Examples of therapeutic areas where this building block is relevant include:

-

Oncology: As a component of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: In the development of ligands for various central nervous system (CNS) receptors.

-

Inflammation and Immunology: For the synthesis of modulators of inflammatory pathways.

The methoxy group at the 5-position can also be a site for further functionalization, such as demethylation to the corresponding phenol, which can then be used for further derivatization, adding to the synthetic versatility of this building block.

Conclusion

This compound is a high-value building block for drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application. The synthetic route outlined in this guide provides a reliable and scalable method for its preparation. The inherent reactivity of the chloromethyl group allows for a diverse range of chemical transformations, making it an indispensable tool for medicinal chemists in the quest for novel and effective therapeutics.

References

The Cornerstone of Innovation: A Technical Guide to the Fundamental Chemistry of Chloromethylpyridines

For the modern researcher, scientist, and drug development professional, a deep understanding of foundational building blocks is paramount to innovation. Among these, the chloromethylpyridines stand out as a class of deceptively simple, yet remarkably versatile, heterocyclic compounds. Their unique combination of a nucleophilic pyridine ring and an electrophilic chloromethyl group, modulated by the position of the nitrogen atom, provides a rich chemical landscape for the construction of complex molecular architectures. This guide offers an in-depth exploration of the core chemistry of chloromethylpyridines, moving beyond simple procedural descriptions to unveil the underlying principles that govern their synthesis and reactivity. By understanding the "why" behind the "how," we can unlock the full potential of these critical intermediates in the pursuit of novel therapeutics and advanced materials.

The Strategic Synthesis of Chloromethylpyridines: A Comparative Analysis

The efficient synthesis of chloromethylpyridines is the gateway to their widespread application. Several distinct strategies have been developed, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired isomer, the required scale, and the tolerance of other functional groups.

From Picolines: The Two Primary Pathways

The most common precursors to chloromethylpyridines are the readily available methylpyridines (picolines). Two main strategies are employed: direct radical chlorination and a more controlled approach involving the corresponding N-oxide.

-

Direct Radical Chlorination: This method involves the direct reaction of a picoline with a chlorinating agent, such as trichloroisocyanurate, under radical conditions. While seemingly straightforward, this approach can suffer from a lack of selectivity, leading to mixtures of mono-, di-, and tri-chlorinated products, as well as chlorination on the pyridine ring itself. Careful control of reaction conditions is crucial to maximize the yield of the desired monochlorinated product.[1]

-

The N-Oxide Route: A More Controlled Approach: A more versatile and often higher-yielding method proceeds through the corresponding picoline-N-oxide. The N-oxide activates the methyl group towards rearrangement and subsequent chlorination. This multi-step process typically involves:

-

N-oxidation: The picoline is oxidized to the N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[2]

-

Rearrangement and Chlorination: The N-oxide is then treated with a chlorinating agent such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or trichloro isocyanate.[1][3][4] This step proceeds via an initial acylation of the N-oxide oxygen, followed by a rearrangement that ultimately leads to the chloromethylpyridine.

-

From Pyridinemethanols: A Convergent Approach

An alternative synthetic strategy involves the chlorination of the corresponding pyridinemethanol. This is a convergent approach, as the pyridinemethanol itself can be synthesized from various precursors, such as the corresponding picolinic acid or its ester.[5][6] The final chlorination step is typically achieved using thionyl chloride or a similar reagent. This method is particularly useful when the desired pyridinemethanol is readily available or when the conditions of the picoline-based routes are incompatible with other functional groups on the molecule.

Comparative Overview of Synthetic Routes

| Synthetic Route | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Direct Radical Chlorination | Picoline | Trichloroisocyanurate, Benzoyl Peroxide | Fewer steps | Poor selectivity, potential for over-chlorination | Variable, often moderate |

| N-Oxide Route | Picoline | H₂O₂, Acetic Acid, SOCl₂/POCl₃ | Good selectivity, high yields | Multi-step process | High (can exceed 90%)[3][4] |

| From Pyridinemethanol | Pyridinemethanol | SOCl₂ | Convergent, good for sensitive substrates | Requires synthesis of the pyridinemethanol | High for the chlorination step |

The Heart of Reactivity: Nucleophilic Substitution and the Influence of Isomerism

The chloromethyl group is the primary site of reactivity in chloromethylpyridines, readily undergoing nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is significantly influenced by the position of the chloromethyl group relative to the ring nitrogen.

The SN2 Mechanism: A Concerted Dance

The nucleophilic substitution reactions of chloromethylpyridines predominantly follow an SN2 (bimolecular nucleophilic substitution) mechanism.[7][8] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[7]

Caption: The concerted SN2 mechanism.

The rate of the SN2 reaction is dependent on the concentration of both the chloromethylpyridine and the nucleophile.[8][9] The reaction is favored by polar aprotic solvents, such as acetone or dimethylformamide (DMF), which can solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus enhancing its nucleophilicity.[7]

The Decisive Role of Isomerism: A Tale of Three Positions

The position of the chloromethyl group (2-, 3-, or 4-) has a profound impact on its reactivity due to the electronic effects of the pyridine nitrogen.

-

4-Chloromethylpyridine: This isomer is the most reactive towards nucleophilic substitution. The nitrogen atom at the 4-position exerts a strong electron-withdrawing effect through resonance (a -M effect), which stabilizes the transition state of the SN2 reaction. This delocalization of negative charge makes the methylene carbon more electrophilic and accelerates the reaction.

-

2-Chloromethylpyridine: The 2-isomer is also highly reactive, with the nitrogen atom exerting a strong inductive electron-withdrawing effect (-I effect) due to its proximity to the chloromethyl group. While resonance stabilization of the transition state is also possible, it is generally considered to be slightly less effective than in the 4-isomer.

-

3-Chloromethylpyridine: The 3-isomer is the least reactive of the three. The nitrogen atom exerts a weaker inductive effect at the 3-position, and there is no possibility for resonance stabilization of the SN2 transition state.

This reactivity trend (4- > 2- > 3-) is a critical consideration in the design of synthetic routes and the selection of reaction conditions.

Caption: Isomer reactivity and electronic effects.

Competing Pathways: Nucleophilic Aromatic Substitution (SNAr)

In certain cases, particularly with chloromethylpyridines bearing other activating groups on the ring, nucleophilic aromatic substitution (SNAr) can compete with substitution at the chloromethyl group. For example, in 4-(chloromethyl)-2-fluoropyridine, the fluorine atom at the 2-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen.[10] The regioselectivity of the reaction can often be controlled by the choice of nucleophile and reaction conditions. Softer, less basic nucleophiles tend to favor SN2 reaction at the chloromethyl group, while harder, more basic nucleophiles may favor SNAr at the activated ring position.[10]

Key Transformations of Chloromethylpyridines

Beyond simple nucleophilic displacement, the chloromethyl group can be transformed into a variety of other important functional groups, further expanding the synthetic utility of these building blocks.

Oxidation to Pyridinecarboxaldehydes

The oxidation of the chloromethyl group to an aldehyde is a valuable transformation, providing access to the corresponding pyridinecarboxaldehydes, which are themselves important synthetic intermediates.[11][12][13]

-

The Sommelet Reaction: This classic named reaction involves the reaction of a chloromethylpyridine with hexamine, followed by hydrolysis to yield the corresponding aldehyde.[14][15][16] The reaction proceeds through the formation of a quaternary ammonium salt, which then undergoes a complex rearrangement and hydrolysis sequence.[16]

-

The Hass-Bender Oxidation: This method utilizes the sodium salt of 2-nitropropane as the oxidant to convert the chloromethyl group to an aldehyde.[17] The reaction proceeds via an initial SN2 displacement of the chloride by the nitronate, followed by a pericyclic fragmentation.[17]

-

Hydrolysis and Subsequent Oxidation: A two-step approach involves the initial hydrolysis of the chloromethylpyridine to the corresponding pyridinemethanol, followed by oxidation to the aldehyde. A variety of oxidizing agents can be used for the second step, including manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant.[1]

Caption: Workflow for the oxidation of chloromethylpyridines.

Applications in Drug Development: Building the Molecules of Modern Medicine

The versatility of chloromethylpyridines has made them indispensable building blocks in the synthesis of a wide range of pharmaceuticals. Their ability to introduce a pyridine moiety, a common feature in many bioactive molecules, makes them highly valuable in drug discovery and development.

Case Study: The Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. A key step in its synthesis involves the use of a chloropyridine derivative that is structurally related to chloromethylpyridines. The synthesis highlights the importance of nucleophilic substitution on the pyridine ring in the construction of the final drug molecule.[18][19][20][21]

Case Study: Intermediates for Cetirizine Synthesis

Cetirizine is a second-generation antihistamine used to treat allergies. While not directly synthesized from a simple chloromethylpyridine, key intermediates in its synthesis, such as 1-[(4-chlorophenyl)phenylmethyl]piperazine, are often prepared using reactions that are analogous to the nucleophilic substitution of chloromethylpyridines.[22][23][24][25] This demonstrates the broader applicability of the fundamental reactivity patterns of these compounds.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of common reactions involving chloromethylpyridines and are based on established literature procedures.

Protocol: Nucleophilic Substitution with a Thiol

This protocol describes the synthesis of a thioether from a chloromethylpyridine and a thiol, a common transformation in medicinal chemistry.

Materials:

-

4-Chloromethylpyridine hydrochloride

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add thiophenol (1.1 equivalents) at room temperature.

-

After 15 minutes, add a solution of 4-chloromethylpyridine hydrochloride (1.0 equivalent) in DMF.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Pour the reaction mixture into water and extract with diethyl ether.

-